LC-MS/MS Assay Precision: Methoxsalen-d3 vs. Unlabeled Methoxsalen in Human Plasma
When used as an internal standard, methoxsalen-d3 enables precise quantification of methoxsalen in human plasma via LC-MS/MS. The method achieves a linear range of 1-100 ng/mL with a coefficient of determination (r²) >0.99. In contrast, using unlabeled methoxsalen or a structural analog introduces matrix effect variability, typically requiring extensive sample preparation or resulting in wider acceptance criteria [1].
| Evidence Dimension | Linearity of calibration curve (r²) in human plasma |
|---|---|
| Target Compound Data | r² > 0.99 over 1-100 ng/mL |
| Comparator Or Baseline | Unlabeled methoxsalen or structural analog (e.g., bergapten) |
| Quantified Difference | Not quantified as a direct comparator; instead, the use of an isotopic internal standard (methoxsalen-d3) is established as a method requirement to meet FDA/EMA bioanalytical guideline precision (CV ≤15%) [1]. |
| Conditions | Human EDTA K3 plasma; Symmetry C18 column (4.6×150 mm, 5 μm); mobile phase 2 mM ammonium acetate:methanol (15:85); MRM detection in positive ion mode [1]. |
Why This Matters
This validates methoxsalen-d3 as the essential internal standard for achieving regulatory-acceptable accuracy in methoxsalen pharmacokinetic studies, as non-isotopic alternatives fail to correct for matrix effects.
- [1] Patel, S.V. Development and validation of bioanalytical method for estimation of methoxsalen in human plasma. View Source
